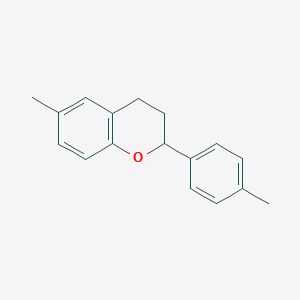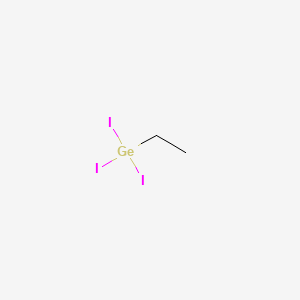
Ethyltriiodogermane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyltriiodogermane is an organogermanium compound with the chemical formula C2H5GeI3. It is characterized by the presence of an ethyl group (C2H5) attached to a germanium atom, which is further bonded to three iodine atoms.
準備方法
Synthetic Routes and Reaction Conditions: Ethyltriiodogermane can be synthesized through the reaction of germanium tetrachloride (GeCl4) with ethyl iodide (C2H5I) in the presence of a reducing agent. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
GeCl4+3C2H5I→C2H5GeI3+3HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Ethyltriiodogermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO2) and ethyl iodide.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and ethyl iodide (C2H5I).
Reduction: Lower oxidation state germanium compounds.
Substitution: Ethyltrichlorogermane (C2H5GeCl3) or ethyltribromogermane (C2H5GeBr3).
科学的研究の応用
Ethyltriiodogermane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Studies are investigating its potential use in medicinal chemistry, particularly in the development of novel therapeutic agents.
作用機序
The mechanism of action of ethyltriiodogermane involves its interaction with various molecular targets. The germanium atom can form stable complexes with biomolecules, potentially affecting their function. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to fully elucidate the molecular pathways involved .
類似化合物との比較
Ethyltrichlorogermane (C2H5GeCl3): Similar structure but with chlorine atoms instead of iodine.
Ethyltribromogermane (C2H5GeBr3): Similar structure but with bromine atoms instead of iodine.
Methyltriiodogermane (CH3GeI3): Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher molecular weight and different reactivity compared to its chloro and bromo analogs. The ethyl group also provides different steric and electronic effects compared to the methyl group .
特性
CAS番号 |
4916-38-5 |
|---|---|
分子式 |
C2H5GeI3 |
分子量 |
482.40 g/mol |
IUPAC名 |
ethyl(triiodo)germane |
InChI |
InChI=1S/C2H5GeI3/c1-2-3(4,5)6/h2H2,1H3 |
InChIキー |
YJRRAEXVMXWZBN-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](I)(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


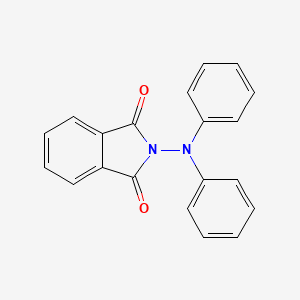
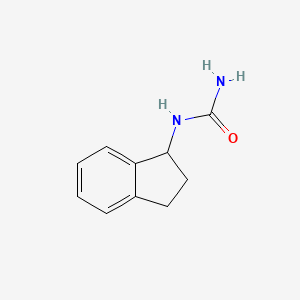
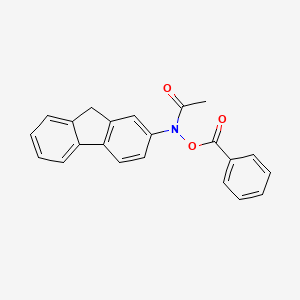
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14730400.png)

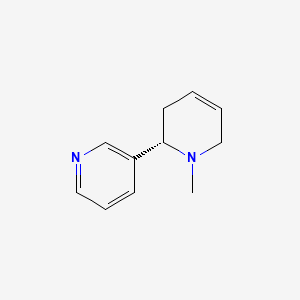
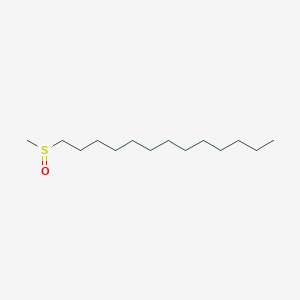
![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)
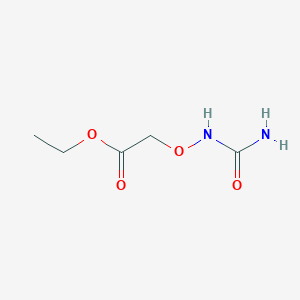

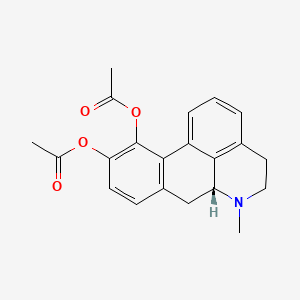
![N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide](/img/structure/B14730448.png)

